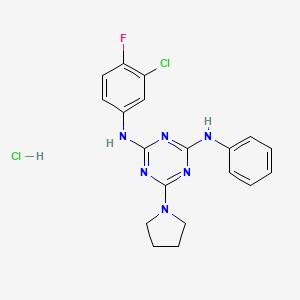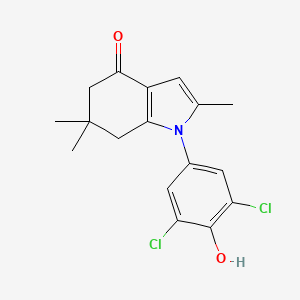
2-Phenoxybenzylacetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxybenzyl acetate is an organic compound with the molecular formula C15H14O3. It is an ester formed from 2-phenoxybenzyl alcohol and acetic acid. This compound is known for its pleasant floral odor and is often used in the fragrance industry. It is also utilized in various chemical syntheses due to its reactivity and stability.
Wissenschaftliche Forschungsanwendungen
2-Phenoxybenzyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is widely used in the fragrance industry due to its pleasant odor and stability
Wirkmechanismus
Target of Action
The primary targets of 2-Phenoxybenzyl acetate are currently unknown. The compound is a derivative of phenoxybenzamine , which is known to target alpha-adrenergic receptors
Mode of Action
If it shares a similar mode of action with phenoxybenzamine, it may act as an antagonist at alpha-adrenergic receptors, leading to muscle relaxation and a widening of the blood vessels . .
Biochemical Pathways
Acetate metabolism, which involves the conversion of acetate to acetyl-CoA, could potentially be influenced by this compound . Acetyl-CoA plays a central role in many metabolic processes, including energy production, lipid synthesis, and protein acetylation . .
Pharmacokinetics
A related compound, 2-hydroxybenzylamine (2-hoba) acetate, has been shown to be absorbed within 2 hours of administration, with a half-life of 210–327 hours
Result of Action
The molecular and cellular effects of 2-Phenoxybenzyl acetate’s action are currently unknown due to the lack of research on this compound. If it acts similarly to phenoxybenzamine, it may cause muscle relaxation and vasodilation, leading to a decrease in blood pressure . .
Biochemische Analyse
Biochemical Properties
It is known that the compound can undergo reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .
Cellular Effects
It is known that acetate, a related compound, can have significant effects on cellular metabolism . Acetate can be converted to acetyl-CoA, a key molecule in many biochemical reactions . Acetyl-CoA plays a crucial role in energy production, lipid synthesis, and protein acetylation .
Molecular Mechanism
The exact molecular mechanism of 2-Phenoxybenzyl acetate is not well-studied. Based on its structure, it can be hypothesized that it might interact with enzymes and other biomolecules through its ester group and aromatic ring. The ester group could potentially undergo hydrolysis, releasing 2-phenoxybenzyl alcohol and acetate . The aromatic ring could participate in π-π interactions with aromatic amino acids in proteins .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of a compound can significantly influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Phenoxybenzyl acetate at different dosages in animal models have not been specifically studied. It is known that the effects of a compound can vary with dosage, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
It is known that acetate, a related compound, is involved in several metabolic pathways, including the TCA cycle and lipid synthesis .
Subcellular Localization
It is known that the subcellular localization of a compound can significantly influence its activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Phenoxybenzyl acetate can be synthesized through the esterification of 2-phenoxybenzyl alcohol with acetic acid. The reaction typically involves heating the alcohol with acetic acid in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is slow and reversible, so it is often carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the synthesis of 2-Phenoxybenzyl acetate may involve the use of acetyl chloride instead of acetic acid. This method is more efficient as it produces the ester in higher yields and shorter reaction times. The reaction between 2-phenoxybenzyl alcohol and acetyl chloride is typically carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenoxybenzyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, 2-Phenoxybenzyl acetate can be hydrolyzed back to 2-phenoxybenzyl alcohol and acetic acid.
Oxidation: The compound can be oxidized to form phenoxybenzoic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: 2-Phenoxybenzyl alcohol and acetic acid.
Oxidation: Phenoxybenzoic acid derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Phenoxyethanol: An ether alcohol with similar aromatic properties and used as a preservative.
Benzyl acetate: Another ester with a similar structure but different aromatic group.
Phenyl acetate: An ester with a phenyl group instead of a phenoxy group.
Uniqueness: 2-Phenoxybenzyl acetate is unique due to its combination of a phenoxy group and an acetate ester, which imparts distinct chemical and physical properties. Its pleasant odor and stability make it particularly valuable in the fragrance industry, while its reactivity allows for diverse chemical transformations .
Eigenschaften
IUPAC Name |
(2-phenoxyphenyl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-12(16)17-11-13-7-5-6-10-15(13)18-14-8-3-2-4-9-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATAUOLXKLPSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2461392.png)

![1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea](/img/structure/B2461394.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2461396.png)



![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2461406.png)



